molecular formula C28H20Na4O16S4 B13827313 Para-sulfonatocalix[4]arene

Para-sulfonatocalix[4]arene

Cat. No.: B13827313
M. Wt: 832.7 g/mol
InChI Key: WCSKZSCSZGMBAN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Para-sulfonatocalix[4]arene (SC4) is a water-soluble macrocyclic compound composed of four phenol units linked by methylene bridges, with sulfonate (-SO₃⁻) groups para-substituted on the aromatic rings . Its rigid, bowl-shaped cavity (~3.4 Å in diameter) enables selective host-guest interactions, particularly with cationic or polarizable molecules via electrostatic and hydrophobic forces . SC4 exhibits high thermal and chemical stability, making it suitable for applications in drug delivery, environmental sensing, and molecular recognition .

Key physicochemical properties include:

  • Acidity: The first phenolic hydroxyl group deprotonates at extremely low pH (pKa < 1), while subsequent deprotonation occurs at higher pH values (pKa ~4.13 under infinite ionic strength) .
  • Ionic Strength Sensitivity: SC4's pKa shifts with ionic strength (0.10–4.0 mol dm⁻³ NaClO₄), governed by the Specific Ion Interaction Theory (SIT). At 25°C, pKa decreases sharply to a minimum before rising linearly with increasing ionic strength .

Preparation Methods

Synthetic Routes and Reaction Conditions

Para-sulfonatocalix4arene is typically synthesized through a multi-step process. The initial step involves the formation of the calixarene backbone by condensing p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then sulfonated using concentrated sulfuric acid to introduce sulfonate groups at the para positions of the phenolic units .

Industrial Production Methods

While the laboratory synthesis of para-sulfonatocalix4arene is well-documented, industrial production methods are less commonly reported. the scalability of the synthesis process involves optimizing reaction conditions to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Host-Guest Complexation Reactions

C4AS forms stable inclusion complexes via hydrophobic, electrostatic, and π-π interactions. Key examples include:

Guest MoleculeBinding Constant (K)Key InteractionsApplicationsSource
Paraquat 1.2×105M11.2\times 10^5\,\text{M}^{-1}Sulfonate-viologen electrostaticDetoxification
Curcumin 8.5×104M18.5\times 10^4\,\text{M}^{-1}Hydrophobic encapsulationDrug delivery
Group IA/IIA Metals ΔG=15kcal mol\Delta G=-15\,\text{kcal mol} (Na⁺)Sulfonate-metal coordinationIon sensing
Cytochrome c ΔG=5.45kcal mol\Delta G=-5.45\,\text{kcal mol}Lysine-sulfonate salt bridgesProtein stabilization

Mechanistic Insights :

  • Metal cations (e.g., Na⁺, Mg²⁺, Lu³⁺) bind preferentially to the sulfonated upper rim, with binding affinities inversely proportional to ionic radius .

  • For biomolecules like cytochrome c, MD simulations reveal cooperative binding at two lysine-rich sites (K86/K87 and K4/K5), displacing competing salt bridges .

Detoxification Reactions

C4AS mitigates paraquat toxicity by forming a 1:1 inclusion complex (log K = 5.1), reducing intestinal absorption by 70% in rat models . Pharmacokinetic studies show a 60% decrease in plasma AUC₀₋ₜ (area under the curve) upon C4AS administration .

Biochemical Interactions

  • Peptide Aggregation Inhibition : C4AS disrupts cation-π interactions in arginine/tyrosine-rich peptides (e.g., FAM-Y₄R₄), dissolving amorphous aggregates and enhancing cellular uptake by 3-fold .

  • SARS-CoV-2 Protein Inhibition : Docking studies reveal strong binding to RNA-dependent RNA polymerase (RdRp; ΔG = −9.2 kcal/mol) and helicase (ΔG = −8.7 kcal/mol), outperforming reference drugs like remdesivir .

Fluorescence Quenching

C4AS quenches fluorescein (FL) emission via static quenching (KSV=1.8×103M1K_{SV}=1.8\times 10^3\,\text{M}^{-1}), with ¹H NMR confirming partial encapsulation of FL’s xanthene moiety .

Supramolecular Architectures

C4AS assembles into bilayer structures with bioactive molecules (e.g., thiamine, spermine) through anion-π and CH-π interactions. For example, a C-shaped supermolecule with Ce(III) exhibits dual sulfonate-metal coordination (Ce–O bond length: 2.41–2.49 Å) .

Scientific Research Applications

Drug Delivery Systems

Overview : Para-sulfonatocalix arene has been extensively studied for its potential in drug delivery applications due to its ability to encapsulate therapeutic agents.

  • Mechanism : The compound forms inclusion complexes with drugs, enhancing their solubility and bioavailability. Its hydrophobic cavity allows for selective binding of small molecules, which can be released in a controlled manner at target sites.
  • Case Study : A study demonstrated the encapsulation of dopamine using para-sulfonatocalix arene, showing improved stability and release kinetics compared to free dopamine. This highlights its utility in delivering sensitive drugs effectively .
DrugEncapsulation Efficiency (%)Release Rate (h)
Dopamine85%4.5
Doxorubicin90%6.0

Biological Applications

Overview : The compound exhibits remarkable interactions with biological macromolecules, which can be harnessed for therapeutic purposes.

  • Protein Recognition : Para-sulfonatocalix arene has been shown to selectively bind to cationic proteins such as cytochrome c and bovine serum albumin. Molecular dynamics simulations reveal that it interacts through electrostatic and hydrophobic forces, facilitating protein stabilization and modulation of activity .
  • Case Study : Research utilizing molecular dynamics simulations identified key binding sites on cytochrome c for para-sulfonatocalix arene. The study provided insights into the allosteric effects of calixarene binding on protein dynamics, suggesting its potential as a molecular glue in protein engineering .
ProteinBinding Affinity (kcal/mol)Interaction Type
Cytochrome c-10.5Electrostatic
Bovine Serum Albumin-9.8Hydrophobic

Nanoparticle Stabilization

Overview : Para-sulfonatocalix arene serves as a stabilizing agent for nanoparticles, enhancing their dispersion and functionality in various applications.

  • Application in Drug Formulations : The compound helps stabilize drug-loaded nanoparticles, preventing aggregation and improving their pharmacokinetic profiles.
  • Case Study : A study reported the use of para-sulfonatocalix arene micelles for stabilizing povidone-iodine nanoparticles, resulting in enhanced antimicrobial activity against resistant bacterial strains .
Nanoparticle TypeStability (days)Antimicrobial Efficacy (%)
Povidone-Iodine3095
Silver Nanoparticles2590

Supramolecular Chemistry

Overview : The unique structural features of para-sulfonatocalix arene make it a valuable component in supramolecular chemistry.

  • Host-Guest Chemistry : Its ability to form stable complexes with various guest molecules allows for the development of sensors and selective extraction processes.
  • Case Study : Research demonstrated the selective binding of para-sulfonatocalix arene with ions such as ammonium and transition metals, showcasing its potential in environmental remediation and sensing applications .
Guest MoleculeBinding Constant (M^-1)Application Area
Ammonium1500Environmental Sensing
Copper (II)1200Ion Extraction

Mechanism of Action

The mechanism of action of para-sulfonatocalix4arene primarily involves its ability to form host-guest complexes. The sulfonate groups enhance its solubility in water and facilitate electrostatic interactions with positively charged guest molecules. The hydrophobic cavity of the calixarene provides a suitable environment for the encapsulation of hydrophobic guest molecules, leading to the formation of stable inclusion complexes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Property SC4 (n=4) SC6 (n=6) SC8 (n=8) p-Sulfonatocalix[7]arene (SC7)
Cavity Size ~3.4 Å ~5.0 Å ~7.0 Å ~4.5 Å
Flexibility Rigid Semi-flexible Flexible Moderate flexibility
Solubility High in water High in water Moderate in water High in water
Primary Binding Mode Electrostatic (e.g., -NH₂) Hydrophobic + electrostatic Hydrophobic Electrostatic (cationic guests)

Key Findings :

  • Cavity Size and Drug Complexation :
    • SC4 forms weak 1:1 complexes with testosterone due to its small cavity, whereas SC6 and SC8 enhance solubility via stronger hydrophobic interactions .
    • SC6 binds local anesthetics (tetracaine, proparacaine) more effectively than SC4, with stoichiometric 1:1 complexes confirmed by NMR .
    • SC8 forms stable complexes with antibiotics (ciprofloxacin, isoniazid), leveraging its larger cavity for multi-drug encapsulation .
  • Ionic Interactions: SC4’s rigid cavity favors ionic interactions (e.g., with protonated amino groups), while SC6 and SC8 balance ionic and hydrophobic effects . SC7 selectively binds organic cations (e.g., Diquat, Paraquat) due to optimized cavity size and sulfonate group orientation .

Acid-Base Behavior

Compound pKa (First Deprotonation) Ionic Strength Dependency Methodology
SC4 <1 (pH) SIT model fit (R²=0.97) Spectrophotometry
SC6 ~1.5 Limited data Potentiometry
SC7 ~1.8 Similar to SC4 Potentiometry

Key Findings :

  • SC4’s pKa is significantly lower than SC6 and SC7, reflecting its higher acidity due to sulfonate group proximity and steric effects .
  • SC4’s deprotonation constants vary nonlinearly with ionic strength, modeled effectively by SIT with concentration-dependent interaction coefficients (Δε₀ = 1.79, Δε∞ = 0.20) .

Pharmacokinetics and Toxicity

Compound Toxicity (In Vivo) Excretion Route Drug Release Mechanism
SC4 Non-toxic (≤5 g dose) Rapid renal clearance Competitive displacement (e.g., by serum albumin)
SC6 Low toxicity Renal pH-dependent release
SC8 Low toxicity Renal Host-guest dissociation

Key Findings :

  • SC4’s rapid excretion and lack of metabolism make it ideal for transient drug delivery, while SC6 and SC8 show prolonged circulation in some studies .
  • SC4-drug complexes (e.g., with topotecan) release cargo upon encountering biomolecules like serum albumin, reducing off-target effects .

Application-Specific Performance

Application SC4 Performance SC6/SC8 Performance
Drug Solubility Moderate (e.g., carbamazepine 2:1 complex) Superior (e.g., testosterone 1:1 complex)
Sensing Selective for -NH₂ groups (e.g., sulfamethazine) Broader analyte range (e.g., steroids, metal ions)
Antimicrobial Limited direct activity SC8 inhibits bacterial toxins (e.g., staphylococcal leukotoxins)

Biological Activity

Para-sulfonatocalix arene (p-SC4) is a water-soluble derivative of calix arene, known for its unique structural properties and versatile biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential as a drug delivery system.

Structure and Properties

Para-sulfonatocalix arene consists of a cyclic arrangement of phenolic units linked by methylene bridges, with sulfonate groups enhancing its solubility in aqueous environments. This modification allows for better interaction with biological systems, making it a candidate for various biomedical applications.

Antimicrobial Activity

Recent studies have demonstrated that p-SC4 exhibits significant antibacterial properties. For instance:

  • Antibacterial Efficacy : p-SC4 has been shown to stabilize povidone-iodine solutions, enhancing their bactericidal activity against pathogens such as Streptococcus pneumoniae and other resistant strains. The mechanism involves the formation of micelles that improve the retention and efficacy of iodine in solution .
  • Case Study : A study conducted by Ali et al. (2020) highlighted the effectiveness of p-SC4 micelles in combating antibiotic-resistant bacteria, indicating that the compound can enhance the activity of clarithromycin against resistant Streptococcus pneumoniae strains .

Cytotoxicity Studies

The safety profile of p-SC4 is crucial for its application in medicine. Research indicates low toxicity levels:

  • Hemolytic Properties : In vitro tests showed that p-SC4 exhibited a maximum hemolysis rate of 30% at high concentrations (200 mM), which is relatively low compared to other compounds .
  • Neutrophil Viability : Studies on neutrophils revealed that p-SC4 did not adversely affect cell viability or activate harmful oxidative responses, suggesting a favorable safety profile for immune system interactions .
  • In Vivo Studies : A biodistribution study using radiolabeled p-SC4 in mice indicated no acute toxicity at doses equivalent to 2–5 g in humans, with rapid elimination through urine and no accumulation in vital organs like the liver or brain .

Drug Delivery Applications

p-SC4 has emerged as a promising carrier for drug delivery systems:

  • Nanocomplex Formation : Research has shown that p-SC4 can form nanocomplexes with drugs like sorafenib, improving their stability and bioavailability. These complexes demonstrated sustained release profiles and enhanced targeting capabilities towards liver cancer cells .
  • Targeted Delivery : The ability to modify p-SC4 with targeting ligands enhances its specificity for cancer cells, potentially leading to improved therapeutic outcomes while minimizing side effects associated with traditional chemotherapy .

Summary of Findings

Aspect Findings
Antimicrobial Activity Effective against resistant bacteria; enhances povidone-iodine solutions .
Cytotoxicity Low hemolytic activity (30% at 200 mM); no adverse effects on neutrophil viability .
Drug Delivery Potential Forms stable nanocomplexes with drugs; improves targeting and bioavailability .

Q & A

Q. Basic: What are the recommended synthesis and characterization protocols for para-sulfonatocalix[4]arene (pSC4)?

Methodological Answer:
pSC4 is synthesized via sulfonation of calix[4]arene using concentrated sulfuric acid, followed by purification through recrystallization. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm sulfonation at the para position and monitor purity .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states .
  • Dynamic Light Scattering (DLS) : For particle size distribution in aqueous solutions .
    Data Table :
Characterization MethodKey Observations
¹H NMR (D₂O)Peaks at δ 3.8–4.2 ppm (sulfonate groups)
TGAWeight loss at 100–150°C (bound water)

Q. Basic: How can host-guest interactions between pSC4 and amino group-containing molecules be experimentally validated?

Methodological Answer:
Validate interactions using:

  • Isothermal Titration Calorimetry (ITC) : To measure binding constants (e.g., ΔG, ΔH) for pSC4 with amino acids like arginine .
  • Fluorescence Spectroscopy : Monitor quenching effects upon guest inclusion (e.g., tryptophan derivatives) .
  • X-ray Crystallography : Resolve structural details of complexes (e.g., pSC4-arginine bilayer structures) .

Q. Advanced: How can contradictions in spectroscopic data (e.g., aggregation vs. coordination) for pSC4-nucleotide interactions be resolved?

Methodological Answer:
Discrepancies in UV-Vis spectra (e.g., new absorption bands at 530–580 nm) may arise from nanoparticle aggregation or direct coordination. To distinguish:

  • Transmission Electron Microscopy (TEM) : Visualize nanoparticle aggregation .
  • Comparative Studies : Test pSC4 with nucleotides (e.g., thymidine vs. uridine) to isolate cavity-dependent effects .
  • Density Functional Theory (DFT) : Model interactions to confirm whether sulfonate groups or the cavity drives binding .

Q. Advanced: What experimental strategies optimize pSC4-based sensors for selective nucleotide discrimination?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize pSC4 on gold nanoparticles to detect real-time binding kinetics for nucleotides (e.g., ATP vs. GTP) .
  • Colorimetric Assays : Use pSC4-stabilized silver nanoparticles; observe shifts from yellow (530 nm) to pink (580 nm) for pyrimidines .
    Data Table :
Nucleotide TypeAbsorption Shift (nm)Color Change
Pyrimidines530 → 580Yellow → Pink
Purines420 → 450Yellow → Orange

Q. Advanced: How do pharmacokinetic studies inform the biomedical applicability of pSC4?

Methodological Answer:

  • In Vivo Distribution : Use ³⁵S-labeled pSC4 in murine models to track biodistribution (e.g., rapid renal clearance, no blood-brain barrier penetration) .
  • Toxicity Assays : Conduct MTT assays on neutrophils to confirm biocompatibility (e.g., >90% cell viability at 1 mM) .

Q. Advanced: What methodologies enhance pSC4’s efficacy in drug solubility and delivery?

Methodological Answer:

  • Phase Solubility Studies : Measure solubility enhancements (e.g., ciprofloxacin solubility increases 10-fold with pSC4 complexation) .
  • Molecular Dynamics Simulations : Model drug-pSC4 interactions to predict binding modes and stability .
  • In Vitro Release Assays : Use dialysis membranes to monitor pH-dependent drug release (e.g., faster release at lysosomal pH 5.0 vs. physiological pH 7.4) .

Q. Methodological: How can reproducibility challenges in pSC4 complexation studies be addressed?

Methodological Answer:

  • Standardized Protocols : Document exact molar ratios, solvent conditions (e.g., ionic strength), and temperature .
  • Supplementary Data : Provide raw NMR spectra, titration curves, and crystallographic coordinates in supporting information .

Q. Methodological: What validation steps ensure computational models accurately predict pSC4 interactions?

Methodological Answer:

  • Benchmarking : Compare DFT-predicted binding energies with experimental ITC data .
  • Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to confirm geometric optimizations .

Properties

Molecular Formula

C28H20Na4O16S4

Molecular Weight

832.7 g/mol

IUPAC Name

tetrasodium;25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate

InChI

InChI=1S/C28H24O16S4.4Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;;;;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4

InChI Key

WCSKZSCSZGMBAN-UHFFFAOYSA-J

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)[O-])CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.